(3-bromobenzyl)(4-methoxyphenyl)amine
Description
(3-Bromobenzyl)(4-methoxyphenyl)amine is a secondary amine featuring a 3-bromobenzyl group and a 4-methoxyphenyl moiety. The bromine atom at the meta position introduces steric bulk and electron-withdrawing effects, while the para-methoxy group on the phenyl ring acts as an electron donor.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQURMMCKUTBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds for Comparison :
Q197 (2,7-carbazole-bis(4-methoxyphenyl)amine)
- Core : Carbazole with 2,7-linkage to bis(4-methoxyphenyl)amine.
- HOMO Level : −5.37 eV (closer to perovskite valence band, enhancing charge injection) .
- Photovoltaic Performance : PCE = 8.38% (vs. 8.73% for spiro-OMeTAD) .
Q205 (3,6-carbazole-bis(4-methoxyphenyl)amine)
- Core : Carbazole with 3,6-linkage.
- HOMO Level : −5.21 eV (higher than Q197, leading to lower Jsc).
- Photovoltaic Performance : PCE = 6.51%, but higher Voc = 983 mV .
N-(3-bromo-4-methoxybenzyl)-N-(2,4-dimethoxybenzyl)amine Structure: Dual benzyl groups with bromine and multiple methoxy substituents.
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine
Table 1: Comparative Electronic and Thermal Properties
*Estimated based on substituent effects.
Application-Specific Performance
- Hole-Transporting Materials (HTMs): Q197/Q205: Twisted BINOL cores enhance thermal stability (Tg > 160°C) and reduce charge recombination, critical for HTM durability . Target Compound: The 3-bromo group may improve film morphology by preventing crystallization, while the 4-methoxy group aligns HOMO levels with perovskites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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